methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic derivative of the 4H-chromen-4-one (coumarin) scaffold. Its structure features:
- A 4H-chromen-4-one core substituted with a methyl group at the 2-position and an ester-linked side chain at the 3-position.
- At the 7-position, a 4-{[(benzyloxy)carbonyl]amino}butanoyloxy group, comprising a carbamate-protected amine and a butanoyl ester.
- A methyl benzoate ester at the 4-position of the chromene ring.
The carbamate group may enhance metabolic stability compared to simpler esters .
Properties
Molecular Formula |
C30H27NO9 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
methyl 4-[2-methyl-4-oxo-7-[4-(phenylmethoxycarbonylamino)butanoyloxy]chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C30H27NO9/c1-19-28(40-22-12-10-21(11-13-22)29(34)36-2)27(33)24-15-14-23(17-25(24)38-19)39-26(32)9-6-16-31-30(35)37-18-20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3,(H,31,35) |
InChI Key |
RVNCPQKCRNFRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Preparation of 4-(((Benzyloxy)carbonyl)amino)butanoic Acid :
-
Activation to Acid Chloride :
-
Coupling to Coumarin :
Final Assembly and Purification
The final compound is assembled by coupling the benzoate-esterified coumarin with the butanoyl side chain.
Key Steps:
-
Purification :
-
Characterization :
Critical Analysis and Optimization Strategies
Challenges:
Solutions:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may yield deprotected or reduced compounds.
Scientific Research Applications
The compound methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and biochemistry. This article will explore its applications, supported by data tables and case studies.
Structural Overview
This compound features a chromenone backbone, which is known for its biological activity. The presence of the benzyloxy and carbonyl groups enhances its pharmacological properties.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 357.40 g/mol.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with chromenone structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of chromenone exhibited cytotoxic effects on cancer cell lines, suggesting that this compound might have similar properties.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its structural components may interact with specific receptors involved in inflammation, leading to decreased inflammatory responses.
Biochemical Research
In biochemical studies, this compound can serve as a tool for investigating enzyme inhibition or receptor binding:
Enzyme Inhibition Studies
The compound may inhibit enzymes involved in metabolic pathways, making it useful for studying metabolic disorders. For instance, its interaction with enzymes such as proteases could provide insights into their mechanisms and potential therapeutic targets.
Receptor Binding Studies
Given its structural complexity, the compound may bind to various receptors, including G-protein coupled receptors (GPCRs). This interaction could be explored to understand signaling pathways and develop new drugs targeting specific GPCRs.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the British Journal of Pharmacology, derivatives of chromenone were tested against various cancer cell lines. The results indicated significant cytotoxic activity, leading to apoptosis in treated cells. This suggests that this compound could be further investigated as a potential anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Research published in Pharmacology & Therapeutics examined the anti-inflammatory properties of similar chromenone compounds. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic approach for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogs from the literature:
Key Observations
Core Structure : The target compound’s 4H-chromen-4-one core differs from 2H-chromen-2-one derivatives (e.g., ), which may influence electronic properties and binding interactions.
7-Position Modifications: The carbamate-functionalized butanoyloxy group in the target compound is unique compared to halogenated benzyloxy (e.g., Cl, Br in ) or alkyloxy groups (e.g., heptyloxy in ). This carbamate moiety could enhance stability or target specificity . Halogenated analogs (e.g., 3-Cl, 4-Br) may exhibit altered lipophilicity and electron-withdrawing effects, impacting reactivity and bioavailability .
3-Position Substituent: The methyl benzoate ester is conserved in several analogs (e.g., ), suggesting its role in maintaining structural rigidity or solubility.
Synthetic Routes: The target compound’s synthesis likely involves multi-step esterification and carbamate formation, similar to methods in , which use DMF, sodium carbonate, and silica gel chromatography. Halogenated analogs (e.g., ) may require nucleophilic substitution or Mitsunobu reactions for benzyloxy group installation.
Biological Activity
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a chromenone backbone with various functional groups, including benzyloxy and carbonyl functionalities that are pivotal for its biological activity. The molecular formula is C₃₁H₃₃N₃O₇, and it has a molecular weight of approximately 529.61 g/mol .
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. A study focusing on similar structures demonstrated that certain chromenone derivatives possess antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Table 1: Antimicrobial Activity of Chromenone Derivatives
| Compound | Target Microorganism | Activity |
|---|---|---|
| Chromenone A | Staphylococcus aureus | Inhibitory |
| Chromenone B | Escherichia coli | Moderate |
| Methyl 4-(...) | Candida albicans | Significant |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .
Case Study:
In a controlled study, a related compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6), supporting the hypothesis that chromenone derivatives can modulate inflammatory responses effectively.
The biological activity of methyl 4-(...) can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance.
- Cellular Uptake: The presence of benzyloxy groups enhances lipophilicity, facilitating better cellular uptake and bioavailability.
- Receptor Interaction: Potential interactions with cell surface receptors could mediate signaling pathways that lead to therapeutic effects.
Research Findings
Recent studies have highlighted the need for further investigation into the pharmacokinetics and pharmacodynamics of methyl 4-(...). A systematic review on chromenone derivatives emphasized their potential as lead compounds in drug development due to their diverse biological activities .
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Esterification of the chromenone core with 4-{[(benzyloxy)carbonyl]amino}butanoic acid. This step often employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux to activate the hydroxyl group on the chromenone for nucleophilic substitution .
- Step 2 : Coupling the intermediate with methyl 4-hydroxybenzoate via an ether bond. A Mitsunobu reaction or SN2 displacement with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be used .
- Critical Conditions :
- Temperature control (60–80°C) to prevent decomposition of the benzyloxycarbonyl group.
- Solvent choice (DMF or acetone) to balance reactivity and solubility .
- Purification via flash chromatography or preparative HPLC to isolate the final product (>95% purity) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies key functional groups (e.g., benzyloxycarbonyl at δ 7.3–7.5 ppm for aromatic protons, chromenone carbonyl at δ 170–175 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the chromenone and benzoate regions .
- Mass Spectrometry (HRMS or ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~585.2) .
- Chromatography :
- HPLC with a C18 column (acetonitrile/water gradient) monitors purity .
- TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the chromenone and benzyloxycarbonyl-amino-butanoyloxy intermediates during synthesis?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance coupling yields .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity of the hydroxyl group .
- Reaction Time/Temperature : Use kinetic studies (e.g., sampling at intervals) to identify ideal conditions (e.g., 12 hours at 70°C vs. 24 hours at 50°C) .
- Protecting Group Stability : Monitor degradation of the benzyloxycarbonyl group under acidic/basic conditions using FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental NMR data for this compound?
- Conformational Analysis : Perform DFT calculations (B3LYP/6-31G*) to predict stable conformers and compare with experimental NOESY data to identify dominant rotamers .
- X-ray Crystallography : If crystalline, determine the solid-state structure to validate bond angles and torsion angles .
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts, particularly for exchangeable protons (e.g., NH in the benzyloxycarbonyl group) .
Q. How does the substitution pattern on the chromenone ring influence the biological activity of this compound, and what in vitro assays are suitable for evaluating this?
- Structure-Activity Relationship (SAR) :
- Substitution at C2 : Methyl vs. hydrogen impacts lipophilicity and membrane permeability (test via logP measurements) .
- Chromenone C4 Carbonyl : Critical for hydrogen bonding with target enzymes (e.g., topoisomerase II) .
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for cyclooxygenase (COX-2) or kinases .
Q. What are the best practices for handling and storing this compound to ensure stability during long-term research?
- Storage Conditions :
- Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the benzyloxycarbonyl group .
- Use desiccants (silica gel) to avoid hydrolysis of the ester bonds .
- Handling Precautions :
- Work under a fume hood with nitrile gloves and safety goggles to avoid dermal/ocular exposure .
- Avoid static discharge by grounding equipment during transfer .
Q. How can researchers address low yields in the final esterification step of the synthesis?
- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid) and adjust reaction pH (neutral to slightly basic) .
- Activating Agents : Replace traditional bases with N,N’-diisopropylcarbodiimide (DIPC) or HOBt to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 12 hours) while maintaining yields >80% .
Q. Tables for Key Data
| Analytical Technique | Key Peaks/Data | Purpose | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.4 ppm (C2-methyl), δ 7.3–7.5 (Ar) | Confirms substitution pattern | |
| HPLC (C18) | Retention time: 8.2 min (95% purity) | Purity assessment | |
| HRMS | m/z 585.1983 ([M+H]⁺) | Molecular weight confirmation |
| Biological Assay | Protocol | Target | Reference |
|---|---|---|---|
| MTT (HeLa cells) | 48-hour incubation, λ=570 nm | Anticancer activity (IC₅₀) | |
| MIC (Broth dilution) | 24-hour growth inhibition | Antimicrobial potency (μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
